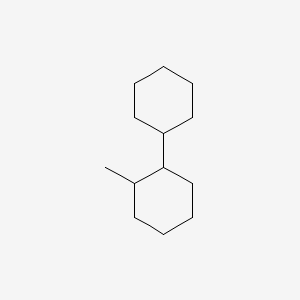

1,1'-Bicyclohexyl, 2-methyl-, cis-

Description

Significance of Bicyclic Hydrocarbons as Chemical Scaffolds

Bicyclic hydrocarbons, such as 1,1'-bicyclohexyl and its derivatives, serve as important chemical scaffolds. Their rigid, three-dimensional structures provide a defined orientation of substituents in space, a feature that is highly valuable in the design of new molecules with specific functions. This controlled spatial arrangement is a key reason why bicyclic motifs are explored in medicinal chemistry and materials science. The defined stereochemistry of these compounds can influence their physical properties and how they interact with other molecules.

Research Context of cis-2-Methyl-1,1'-Bicyclohexyl within Stereoisomeric Landscapes

The study of stereoisomers is a fundamental aspect of chemical research. In the case of 2-methyl-1,1'-bicyclohexyl, the methyl group can be oriented in either a cis or trans relationship to the other cyclohexyl ring. This seemingly subtle difference in spatial arrangement leads to distinct chemical entities with unique properties. The investigation of these individual isomers, such as cis-2-Methyl-1,1'-bicyclohexyl, allows for a deeper understanding of how stereochemistry influences the physical and chemical behavior of a molecule.

Detailed Research Findings

While extensive research specifically focused on cis-2-Methyl-1,1'-bicyclohexyl is not widely available in public literature, we can compile its known properties and discuss its characteristics based on established principles of stereochemistry and the available data for its isomers and related compounds.

Chemical and Physical Properties

The fundamental properties of cis-2-Methyl-1,1'-bicyclohexyl are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄ | chemeo.com |

| Molecular Weight | 180.33 g/mol | chemeo.com |

| CAS Number | 66324-47-8 |

This interactive data table provides a concise summary of the key chemical and physical properties of the compound.

Conformational Analysis

The conformational analysis of disubstituted cyclohexanes provides a framework for understanding the spatial arrangement of cis-2-Methyl-1,1'-bicyclohexyl. In the cis configuration, one substituent is in an axial position while the other is in an equatorial position in the most stable chair conformation of the cyclohexane (B81311) ring. Through a process called ring flipping, the axial substituent can become equatorial and vice versa. For cis-1,2-disubstituted cyclohexanes, the two chair conformations are of equal energy. youtube.com

In the case of cis-2-Methyl-1,1'-bicyclohexyl, the methyl group and the other cyclohexyl group are the two substituents on one of the rings. The relative stability of the possible conformations will be determined by the steric interactions between these groups and the rest of the molecule.

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of chemical compounds. For cis-2-Methyl-1,1'-bicyclohexyl, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are key analytical techniques. While specific spectra are not detailed here, they would provide definitive evidence for the connectivity and stereochemistry of the molecule.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66324-47-8 |

|---|---|

Molecular Formula |

C13H24 |

Molecular Weight |

180.33 g/mol |

IUPAC Name |

1-cyclohexyl-2-methylcyclohexane |

InChI |

InChI=1S/C13H24/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h11-13H,2-10H2,1H3 |

InChI Key |

SRCQYSQCKOUHTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bicyclohexyl Derivatives

Construction of the 1,1'-Bicyclohexyl Core

The creation of the single bond connecting two cyclohexane (B81311) rings is the primary challenge in synthesizing the 1,1'-bicyclohexyl core. Chemists have developed several robust methods to achieve this, each with distinct advantages and substrate requirements.

Catalytic Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com These methods typically involve the construction of a biphenyl (B1667301) precursor, which is subsequently hydrogenated to yield the bicyclohexyl (B1666981) skeleton.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com To synthesize a biphenyl precursor, a phenylboronic acid is coupled with a halobenzene in the presence of a palladium catalyst and a base. youtube.com The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. youtube.comyoutube.com This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems, including those using palladium or nickel, that can operate under milder conditions. nih.govresearchgate.net The Ullmann-type reactions can also be used for the synthesis of unsymmetrical biaryls. organic-chemistry.org The mechanism generally proceeds through an organocopper intermediate, involving oxidative addition and reductive elimination steps. organic-chemistry.orgnih.gov

Hydrogenation of Aromatic Precursors

The most direct and common method for synthesizing the 1,1'-bicyclohexyl core is the complete hydrogenation of biphenyl. researchgate.netresearchgate.net This reaction involves treating biphenyl with hydrogen gas (H₂) in the presence of a transition metal catalyst. The process saturates both aromatic rings, converting biphenyl into bicyclohexyl.

Several catalysts have proven effective for this transformation. Ruthenium (Ru) and Rhodium (Rh) catalysts, often supported on carbon (charcoal), are highly efficient, capable of achieving near-quantitative yields of bicyclohexyl. researchgate.net Studies have shown that Ru/SiO₂ catalysts can also exhibit excellent activity and stability under mild conditions (e.g., 90 °C and 1.0 MPa H₂). researchgate.net The reaction can also be performed using hydrogen storage alloys, such as those containing a mixture of lanthanum, cerium, praseodymium, and neodymium (Mm), which act as stoichiometric reductants at elevated temperatures. oup.comoup.comelsevierpure.com

| Catalyst | Support | Solvent | Temperature | Yield of Bicyclohexyl | Reference |

| Rhodium (Rh) | Charcoal (C) | Supercritical CO₂ | 323 K (50 °C) | Nearly 100% | researchgate.net |

| Ruthenium (Ru) | Charcoal (C) | Supercritical CO₂ | 323 K (50 °C) | Nearly 100% | researchgate.net |

| Ruthenium (Ru) | Silica (B1680970) (SiO₂) | Not specified | 90 °C | 99.9% | researchgate.net |

| MmNi₃.₅Co₀.₇Al₀.₈H₄ | None (Alloy) | None (Neat) | 160 °C | Selective formation | oup.com |

This table summarizes the performance of various catalysts in the hydrogenation of biphenyl to bicyclohexyl, highlighting the high efficiency of this method.

Organometallic Routes (e.g., Lithium or Magnesium Intermediates)

Organometallic reagents, particularly those involving lithium or magnesium (Grignard reagents), provide an alternative pathway for constructing the C-C bond of the bicyclohexyl core. These methods can involve the coupling of two cyclohexyl moieties directly. For instance, a cyclohexylmagnesium halide (a Grignard reagent) can react with a cyclohexyl halide.

More advanced strategies involve the direct catalytic cross-coupling of organolithium compounds. rsc.org For example, alkenyllithium reagents can be coupled with halides using a palladium catalyst. rsc.org Similarly, aryllithium compounds can be used in copper-catalyzed couplings at low temperatures to generate biaryl precursors. organic-chemistry.org The synthesis of functionalized bicyclo[1.1.1]pentanes has been demonstrated through lithium-halogen exchange, showcasing the utility of organolithium intermediates in constructing complex bicyclic systems. chemrxiv.org

Cyclization Techniques

Cyclization reactions offer a bottom-up approach to building the bicyclohexyl ring system. One notable strategy involves a Michael-type condensation to form a substituted cyclohexenone, which is then hydrogenated. tandfonline.comtandfonline.com For example, the condensation of a Mannich salt with a 2-substituted acetoacetic ester can produce a cyclohexenone derivative containing a pre-formed arylcyclohexyl fragment. Catalytic hydrogenation of this intermediate not only saturates the cyclohexenone ring but can also be controlled to yield specific stereoisomers, providing a route to trans-fused ring systems commonly found in liquid crystals. tandfonline.comtandfonline.com Palladium-catalyzed asymmetric allylic alkylation followed by ruthenium-catalyzed cycloisomerization is another powerful method for creating bicyclic dienes, which can be subsequently hydrogenated to the saturated bicyclohexyl core. nih.gov

Stereoselective Synthesis of cis-2-Methyl-1,1'-Bicyclohexyl

Achieving the specific cis stereochemistry at the 2-position of the 1,1'-bicyclohexyl ring system requires careful selection of synthetic strategy and reaction conditions. While no direct synthesis for this precise molecule is prominently documented, its creation can be extrapolated from established principles of stereoselective synthesis applied to the core-forming reactions described above.

The most plausible route involves the hydrogenation of 2-methylbiphenyl (B165360). In catalytic hydrogenation, hydrogen atoms are typically delivered to one face of the substrate from the surface of the catalyst, a process known as syn-addition. The stereochemical outcome of the hydrogenation of 2-methylbiphenyl would depend on the conformation of the substrate as it adsorbs onto the catalyst surface. The presence of the methyl group would sterically influence this adsorption, potentially directing the addition of hydrogen to produce a favored stereoisomer. By carefully selecting the catalyst (e.g., Pd, Pt, Rh, Ru) and optimizing reaction conditions such as temperature, pressure, and solvent, the diastereomeric ratio could be controlled to favor the formation of the cis product over the trans isomer. nih.gov

Alternatively, stereocontrol could be pursued through asymmetric cross-coupling reactions. Rhodium-catalyzed Suzuki-Miyaura couplings have been developed for the enantio- and diastereoselective synthesis of functionalized bicyclic systems. nih.govresearchgate.net By employing a chiral ligand, it is possible to control the formation of specific stereocenters during the C-C bond-forming step. A strategy could be envisioned where a chiral cyclohexyl-based substrate is coupled with another fragment to set the desired stereochemistry, which is then carried through subsequent transformations to the final target molecule.

Alkylation Methods with Stereochemical Control

Achieving stereochemical control during alkylation is paramount for the selective synthesis of isomers like cis-1,1'-Bicyclohexyl, 2-methyl-. The diastereoselectivity of such reactions is often governed by subtle energetic differences in the transition states. Computational studies on related bicyclic systems have shown that the preferred direction of attack by an electrophile (such as a methylating agent) can be influenced by torsional strain and steric interactions with the existing ring structure. For instance, in the alkylation of bicyclic malonates, methylation can proceed from the concave (endo) face, while larger electrophiles may favor the convex (exo) face. By modifying the steric environment of the substrate, for example through hydrogenation of a nearby double bond, it is possible to reverse this diastereoselectivity. These principles can be applied to the alkylation of a 1,1'-bicyclohexyl precursor to favor the formation of the cis isomer by carefully selecting the substrate, methylating agent, and reaction conditions to guide the approach of the electrophile.

Separation and Purification of Geometric Isomers

When a synthesis yields a mixture of geometric isomers, effective separation and purification techniques are essential. For cis- and trans-2-methyl-1,1'-bicyclohexyl, which possess different physical properties, several methods can be employed.

One established strategy for separating cis and trans isomers of cyclic compounds, such as substituted cyclohexanediamines, involves derivatization. google.com By treating a mixture of isomers with an acid like hydrogen chloride, diastereomeric salts (e.g., dihydrochlorides) are formed. These salts often exhibit significant differences in solubility in a given solvent. This allows for the separation of the less soluble isomer through fractional crystallization. google.com The purified salt can then be neutralized with a base to recover the pure geometric isomer. google.com

Another approach is adsorption chromatography, where a solid adsorbent is used to selectively retain one isomer over the other. The choice of adsorbent is critical for achieving efficient separation.

Table 1: Comparison of Separation Techniques for Geometric Isomers

| Method | Principle | Application Example | Advantage |

| Fractional Crystallization | Differential solubility of diastereomeric derivatives. | Separating cis/trans-cyclohexanediamine isomers as dihydrochlorides. google.com | Can be scaled up for preparative separation. |

| Adsorption Chromatography | Differential affinity of isomers for a solid stationary phase. | Separation of isomers based on polarity or size. | High resolution and applicable to small quantities. |

Control of Diastereomer Distribution

Controlling the distribution of diastereomers directly during the synthesis is often more efficient than post-synthesis separation. In the context of creating the 2-methyl-1,1'-bicyclohexyl scaffold, this involves directing the reaction pathway to preferentially yield the cis isomer.

This can be achieved by a cascade inter–intramolecular double Michael addition strategy. beilstein-journals.org In this type of reaction, the initial addition of a nucleophile to an acceptor creates an intermediate that then undergoes a subsequent intramolecular cyclization. The stereochemical outcome of this cyclization, which forms the second ring, is often highly selective. By choosing appropriate starting materials, catalysts (such as a phase transfer catalyst), and reaction conditions (e.g., solvent, temperature), the formation of the transition state leading to the cis product can be energetically favored, resulting in high diastereoselectivity. beilstein-journals.org

Enantioselective Approaches for Chiral Analogs

Since cis-1,1'-Bicyclohexyl, 2-methyl- is a chiral molecule, the synthesis of a single enantiomer requires enantioselective methods. While specific examples for this exact compound are not prevalent, general strategies developed for other chiral bicyclic systems are applicable. These methods often rely on asymmetric catalysis, where a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. mdpi.com

Recent advances include:

Chiral Lewis Acid Catalysis: In photocycloadditions to form chiral bicyclo[2.1.1]hexanes, a chiral Lewis acid can bind to the substrate, effectively directing the stereochemical course of the reaction under visible light irradiation to yield products with high enantioselectivity. chemrxiv.org

Multicomponent Asymmetric Catalysis: For the synthesis of chiral bicyclo[1.1.1]pentanes, methods have been developed that couple multiple components in one pot. nih.gov For example, an N-heterocyclic carbene (NHC) can catalyze the asymmetric allylic substitution of a Grignard reagent derived from [1.1.1]propellane, providing access to α-chiral products with excellent enantioselectivity. nih.gov

Chiral Brønsted Acid Catalysis: The enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines can be catalyzed by a chiral Brønsted acid to produce enantioenriched aza-bicyclo[2.1.1]hexanes, which can be further transformed into the desired chiral carbocyclic products. nih.gov

These strategies underscore the power of asymmetric catalysis in accessing specific, enantioenriched chiral bicyclic scaffolds.

Advanced Synthetic Transformations Involving Bicyclohexyl Scaffolds

Modern synthetic chemistry seeks to build complex molecular architectures with high efficiency. The bicyclohexyl scaffold can be constructed using advanced techniques that go beyond simple bond-forming reactions.

Exploitation of Strain-Release Reactivity (e.g., Bicyclobutanes as Building Blocks)

Highly strained molecules are valuable intermediates in organic synthesis because the release of their inherent strain energy can drive powerful chemical transformations. nih.gov Bicyclo[1.1.0]butanes (BCBs) are among the most strained carbocycles and serve as versatile building blocks. rsc.orgrsc.org Their high strain energy facilitates a variety of ring-opening reactions, allowing access to complex cyclobutanes and other bicyclic systems that can be precursors to scaffolds like bicyclohexyls. nih.govacs.org

The central C–C bond of a BCB can be cleaved under thermal, photochemical, or catalytic conditions to generate a reactive diradical or ionic intermediate. nih.gov This intermediate can then be trapped by a suitable reaction partner, such as an alkene, in a [2π + 2σ] cycloaddition to form a new, more complex bicyclic system like a bicyclo[2.1.1]hexane. nih.govacs.org While not a direct route to 1,1'-bicyclohexyls, this strain-release strategy provides a powerful method for constructing substituted four-membered rings, which are key structural motifs that can be further elaborated into six-membered rings.

Tandem and Multi-Component Reactions

Tandem (or cascade) reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govprinceton.edu This approach minimizes waste and simplifies synthetic procedures, making it a cornerstone of green chemistry. nih.gov

Tandem Reactions: These sequences can be designed to build bicyclic and polycyclic structures in one pot. For example, a catalyst-free tandem reaction in water, involving a Knoevenagel condensation followed by a Michael addition, has been used to synthesize dicyclohexane structures. nih.gov Another approach involves a ruthenium-catalyzed tandem sequence of ring-closing metathesis, isomerization, and N-acyliminium cyclization to generate complex heterocycles from simple starting materials. youtube.com

Multi-Component Reactions (MCRs): MCRs bring together three or more reactants in a single step to form a product that contains the structural elements of all the starting materials. nih.govresearchgate.nettaylorandfrancis.com This strategy is exceptionally powerful for creating diverse molecular scaffolds. By carefully choosing the components, MCRs can be designed to assemble complex bicyclic frameworks. The sequencing of an MCR with a subsequent cyclization reaction is a particularly effective method for rapidly accessing diverse heterocyclic and carbocyclic scaffolds. nih.govnih.gov

These advanced methodologies offer powerful and efficient pathways to complex molecules like substituted bicyclohexyls, enabling the construction of intricate architectures from simple precursors in a step-economical fashion.

Catalyst-Free Synthetic Strategies

Recent investigations have highlighted several catalyst-free methodologies for the production of 1,1'-bicyclohexyl derivatives. These methods primarily involve the use of gamma-radiolysis, photolysis, and thermal decomposition to induce the coupling of cyclohexyl-based precursors.

Radiolysis of Methylcyclohexane (B89554)

One of the most studied catalyst-free methods for generating methylated bicyclohexyl compounds is the gamma-radiolysis of liquid methylcyclohexane. In this process, high-energy gamma rays are used to irradiate the methylcyclohexane, leading to the formation of methylcyclohexyl radicals. These radicals can then combine to form various isomers of bi-methylcyclohexyl.

A notable study on the gamma-radiolysis of liquid methylcyclohexane provided quantitative data on the formation of bi-methylcyclohexyl. The initial yield, expressed as a G-value (the number of molecules formed per 100 electron volts of absorbed energy), was determined for the production of the dimer. osti.gov

Table 1: Radiolysis of Liquid Methylcyclohexane

| Product | Initial G-value (molecules/100 eV) |

|---|

| bi-methylcyclohexyl | 0.75 ± 0.05 |

Data sourced from a study on the gamma-radiolysis of liquid methylcyclohexane. osti.gov

The formation of various isomers, including 1,1'-Bicyclohexyl, 2-methyl-, cis-, is expected from the radical-radical coupling of the different methylcyclohexyl radicals generated during radiolysis. The stereochemistry of the final products is influenced by the relative stabilities of the possible radical intermediates and the transition states leading to the coupled products. While the specific ratio of cis to trans isomers for the 2-methyl derivative is not always detailed in initial studies, the principles of radical chemistry suggest that a mixture of isomers will be formed.

Thermal Decomposition

Thermal decomposition represents another catalyst-free pathway for the synthesis of bicyclohexyl derivatives. In this method, the starting material is heated to a high temperature, causing the homolytic cleavage of C-H or C-C bonds to generate radicals. For instance, the thermal decomposition of methylcyclohexane has been investigated, and while the primary focus is often on the degradation pathways, the initial steps involve the formation of methylcyclohexyl radicals which can then dimerize.

Theoretical studies on the thermal decomposition of methylcyclohexane indicate a complex radical chain mechanism. epa.gov This includes C-C bond scission and H-atom abstraction, leading to the formation of various radical species that can subsequently combine. epa.gov

Photochemical Synthesis

Photochemical methods, utilizing light to initiate reactions, also offer a catalyst-free route to bicyclohexyl derivatives. The absorption of photons by a suitable precursor can lead to the formation of excited states that then generate radicals. While specific studies detailing the photochemical synthesis of 1,1'-Bicyclohexyl, 2-methyl-, cis- are not abundant, the general principle of photochemical dimerization of cycloalkanes is established.

Stereochemistry and Conformational Analysis

Configurational Isomerism in Bicyclohexyl (B1666981) Systems

Configurational isomers are stereoisomers that can only be interconverted by the breaking of chemical bonds. libretexts.org In the case of 2-methyl-1,1'-bicyclohexyl, the key configurational isomerism is of the cis-trans type, arising from the spatial relationship between the methyl group on one ring and the other cyclohexyl ring. nist.govnist.gov

Cis Isomer : In the cis isomer, the methyl group and the adjacent cyclohexyl group are on the same side of the mean plane of the substituted cyclohexane (B81311) ring. libretexts.org

Trans Isomer : Conversely, in the trans isomer, the methyl group and the adjacent cyclohexyl group are on opposite sides of the ring's plane. libretexts.org

This fixed geometric arrangement gives rise to distinct chemical and physical properties for the cis and trans isomers. The interconversion between these two forms is not possible under normal conditions without cleaving the carbon-carbon bond connecting the two rings or a bond within the ring structure. libretexts.org

Conformational Dynamics of Cyclohexyl Moieties

The chair conformations of cyclohexane rings are conformationally mobile. youtube.com They can undergo a process known as ring inversion or "chair flip," where one chair form converts into another. youtube.comscribd.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. researchgate.netyoutube.com

This interconversion is not instantaneous; it must pass through higher-energy intermediate conformations (like the half-chair and twist-boat). The energy required to overcome this barrier is known as the energy barrier to ring inversion. scribd.com For a typical substituted cyclohexane, this process is rapid at room temperature, leading to a dynamic equilibrium between the two chair conformers. In cis-1,2-disubstituted cyclohexanes, one substituent is axial and the other is equatorial in any given chair conformation. A ring flip interconverts these positions, but the 1,2-cis relationship is maintained. youtube.com

Stereochemical Impact of Methyl Substitution

The presence of the methyl group at the C-2 position has a profound impact on the conformational equilibrium of the substituted cyclohexyl ring. In a monosubstituted cyclohexane, the conformer where the substituent is in the more spacious equatorial position is generally more stable than the one where it is in the more crowded axial position. libretexts.orglibretexts.org

An axial substituent experiences steric hindrance from the other two axial hydrogens on the same side of the ring (at positions C-3 and C-5 relative to the substituent). This is known as 1,3-diaxial interaction. libretexts.orglibretexts.org For a methyl group, this interaction introduces significant steric strain, destabilizing the conformer.

In cis-2-methyl-1,1'-bicyclohexyl, the substituted ring has two substituents: the methyl group and the other cyclohexyl ring. In a chair conformation, one of these groups will be in an axial position and the other in an equatorial position. youtube.com A ring flip will switch these assignments. The relative stability of the two resulting chair conformers will depend on the steric demands of the methyl group versus the cyclohexyl group. The conformer that places the larger group (the unsubstituted cyclohexyl ring) in the equatorial position will be favored to minimize steric strain.

| Isomer Type | Substituent Positions (Chair 1) | Substituent Positions (Chair 2 after Ring Flip) | Relative Stability |

|---|---|---|---|

| cis-1,2-disubstituted | Axial, Equatorial | Equatorial, Axial | Depends on the A-values (steric size) of the two different substituents. The conformer with the larger group in the equatorial position is more stable. |

| trans-1,2-disubstituted | Di-equatorial | Di-axial | The di-equatorial conformer is significantly more stable. libretexts.org |

Chiral Recognition Phenomena in Ordered States

The cis-2-methyl-1,1'-bicyclohexyl molecule is chiral, meaning it is non-superimposable on its mirror image. This chirality is a key feature that can be expressed in ordered environments, such as liquid crystals. mdpi.com Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals. mdpi.com

When a chiral molecule (a "chiral dopant") is added to a non-chiral (achiral) liquid crystal host, it can induce a macroscopic helical structure. rsc.org This is a form of chiral recognition, where the chirality of the dopant molecule is amplified to create a supermolecular chiral assembly. rsc.org For instance, adding a chiral compound to a nematic liquid crystal phase can transform it into a chiral nematic (or cholesteric) phase, characterized by a helical twist. mdpi.com The ability of a chiral molecule to induce such a twist and the direction of that twist (left- or right-handed) are specific to its absolute configuration.

The differentiation of enantiomers can be achieved by using chiral liquid crystals in analytical techniques like NMR spectroscopy. researchgate.net The two enantiomers of a chiral solute may align differently within the chiral liquid crystal, leading to observable differences in their NMR spectra. researchgate.net

Model Compound Investigations in

Substituted bicyclohexyls, including cis-2-methyl-1,1'-bicyclohexyl, serve as excellent model compounds for fundamental studies in stereochemistry and conformational analysis. Their relatively rigid yet dynamic structures allow for the detailed investigation of several key principles:

Steric Effects : They provide a clear framework for quantifying the steric strain associated with different substituent groups in axial versus equatorial positions (A-values).

Conformational Equilibria : The energy differences between various conformers can be studied using spectroscopic methods (like NMR) and computational modeling.

Reaction Stereochemistry : They can be used to study how the stereochemistry of the starting material influences the stereochemical outcome of chemical reactions.

Reactivity and Reaction Mechanisms

Chemical Transformations of 2-Methyl-1,1'-Bicyclohexyl

The chemical transformations of cis-2-methyl-1,1'-bicyclohexyl are typical of substituted alkanes, involving the cleavage of C-H and C-C bonds under specific conditions.

The oxidation of cis-2-methyl-1,1'-bicyclohexyl can be achieved using strong oxidizing agents, leading to the formation of various oxygenated products. Due to the stability of the alkane structure, these reactions generally require forcing conditions.

A common and potent oxidizing agent capable of reacting with alkanes is potassium permanganate (B83412) (KMnO₄). libretexts.org While saturated hydrocarbons are generally resistant to oxidation under mild conditions, vigorous oxidation with hot, acidic or alkaline potassium permanganate can lead to the cleavage of C-C bonds and the formation of carboxylic acids. libretexts.orgquora.com In the case of cis-2-methyl-1,1'-bicyclohexyl, the tertiary C-H bond at the 2-position is a potential site of initial attack. However, the complete oxidation would likely lead to the cleavage of the cyclohexyl rings.

A plausible, albeit complex, oxidation pathway could involve the initial hydroxylation at various positions, followed by further oxidation to ketones and subsequent ring-opening to form dicarboxylic acids. For instance, oxidation could ultimately lead to a mixture of adipic acid and related methylated adipic acid derivatives, along with smaller carboxylic acids resulting from the cleavage of the bicyclohexyl (B1666981) linkage.

Table 1: Potential Oxidation Products of cis-2-Methyl-1,1'-Bicyclohexyl with Strong Oxidizing Agents

| Oxidizing Agent | Potential Products |

| Hot, acidic KMnO₄ | Adipic acid, 2-Methyladipic acid, other dicarboxylic acids |

It is important to note that the oxidation of saturated hydrocarbons like cis-2-methyl-1,1'-bicyclohexyl is often unselective and can result in a complex mixture of products.

As a saturated hydrocarbon, cis-2-methyl-1,1'-bicyclohexyl is already in a reduced state and is therefore unreactive towards common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) under standard conditions. byjus.comleah4sci.com These reagents are typically used to reduce polar functional groups such as carbonyls and esters, which are absent in this molecule. byjus.comleah4sci.com

However, if the molecule were to first undergo an oxidation reaction to form a ketone, for example, 2-methyl-1-cyclohexylcyclohexan-2-one, this resulting ketone could then be reduced. The reduction of such a ketone with a hydride reducing agent like LiAlH₄ would yield the corresponding secondary alcohol, cis-2-methyl-1,1'-bicyclohexan-2-ol. byjus.com

Table 2: Hypothetical Two-Step Conversion of cis-2-Methyl-1,1'-Bicyclohexyl via Oxidation and Subsequent Reduction

| Step | Reagent | Intermediate/Product |

| 1. Oxidation | Strong Oxidizing Agent (e.g., CrO₃) | 2-Methyl-1-cyclohexylcyclohexan-2-one |

| 2. Reduction | LiAlH₄ followed by aqueous workup | cis-2-Methyl-1,1'-bicyclohexan-2-ol |

The substitution reactions on cis-2-methyl-1,1'-bicyclohexyl would primarily involve free radical halogenation, a characteristic reaction of alkanes. This type of reaction is typically initiated by ultraviolet (UV) light or heat.

The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The stability of the potential radical intermediates determines the major product. In the case of cis-2-methyl-1,1'-bicyclohexyl, there are several types of hydrogen atoms: primary, secondary, and tertiary. The tertiary hydrogen at the 2-position is the most likely to be abstracted due to the higher stability of the resulting tertiary radical. Therefore, the major monosubstituted product would be the one where the halogen atom replaces the hydrogen at the 2-position.

For example, the reaction with bromine (Br₂) in the presence of UV light would be expected to yield cis-1-bromo-2-methyl-1,1'-bicyclohexyl as the primary product.

Table 3: Predicted Major Product of Free Radical Bromination of cis-2-Methyl-1,1'-Bicyclohexyl

| Reagent | Conditions | Major Product |

| Br₂ | UV light or heat | cis-1-Bromo-2-methyl-1,1'-bicyclohexyl |

The thermal decomposition of cis-2-methyl-1,1'-bicyclohexyl is expected to proceed via homolytic cleavage of the C-C bonds. The weakest bond in the parent 1,1'-bicyclohexyl molecule is the pivot bond connecting the two rings. wikipedia.org Heating 1,1'-bicyclohexyl to around 427 °C results in its slow decomposition to cyclohexane (B81311) and cyclohexene. wikipedia.org

For cis-2-methyl-1,1'-bicyclohexyl, a similar decomposition pathway is anticipated. The presence of the methyl group may influence the reaction rate and product distribution. The C-C bond between the two rings remains the most likely site for initial cleavage, which would lead to the formation of a cyclohexyl radical and a 2-methylcyclohexyl radical. These radicals can then undergo various reactions such as hydrogen abstraction or disproportionation to yield stable products.

The primary products of the thermal decomposition are therefore predicted to be cyclohexane, cyclohexene, 1-methylcyclohexene, and methylcyclohexane (B89554).

Table 4: Predicted Products of Thermal Decomposition of cis-2-Methyl-1,1'-Bicyclohexyl

| Temperature | Predicted Primary Products |

| High Temperature (e.g., > 400 °C) | Cyclohexane, Cyclohexene, 1-Methylcyclohexene, Methylcyclohexane |

Mechanistic Insights into Bicyclohexyl-Related Reactions

Understanding the mechanisms of reactions involving bicyclohexyl systems is crucial for predicting and controlling their chemical behavior.

The catalytic dehydrogenation of bicyclohexyl to biphenyl (B1667301) is a reaction of interest for hydrogen storage applications. rsc.orgresearchgate.netmdpi.comresearchgate.net Studies have focused on platinum-based catalysts, often supported on carbon. rsc.orgresearchgate.netmdpi.comresearchgate.net The mechanism is believed to involve the following key steps:

Adsorption: The bicyclohexyl molecule adsorbs onto the surface of the catalyst.

Sequential Dehydrogenation: A stepwise removal of hydrogen atoms from the cyclohexyl rings occurs. This process likely involves the formation of various partially dehydrogenated intermediates, such as cyclohexylcyclohexene and cyclohexenylcyclohexene, before the fully aromatic biphenyl is formed.

Desorption: The final product, biphenyl, desorbs from the catalyst surface, along with molecular hydrogen.

Experimental studies using techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) have revealed that the nature of the catalyst plays a critical role. rsc.orgresearchgate.net For instance, the formation of platinum carbide (Pt₁₋ₓCₓ) phases and the graphitization of the carbon support have been shown to influence the catalyst's activity and selectivity in the dehydrogenation of bicyclohexyl. rsc.orgresearchgate.net The electronic interaction between the metal nanoparticles and the support material is also a key factor in determining the catalytic performance. mdpi.com

The presence of a methyl group in the cis position on one of the cyclohexyl rings would likely influence the adsorption geometry and the energetics of the dehydrogenation steps. Steric hindrance from the methyl group could affect the interaction of that ring with the catalyst surface, potentially leading to different reaction kinetics or product distributions compared to the unsubstituted bicyclohexyl.

Reaction Kinetics and Rate-Determining Steps

Detailed kinetic studies specifically on cis-1,1'-bicyclohexyl, 2-methyl- are not extensively documented in publicly available literature. However, insights can be drawn from related systems, such as the dehydrogenation of bicyclohexyl and the isomerization of substituted cyclohexanes.

A study on the dehydrogenation of various polycyclic naphthenes, including bicyclohexyl, indicated that the reaction order can vary. While the dehydrogenation of bicyclohexyl was predominantly a first-order reaction, other, more complex, cyclic hydrocarbons showed a tendency towards second-order kinetics. nih.gov This suggests that for cis-1,1'-bicyclohexyl, 2-methyl-, the kinetics would likely follow a first-order rate law under similar conditions, but the rate would be influenced by the steric hindrance presented by the methyl group.

Isomerization reactions of substituted cyclohexanes, such as the conversion of a cis isomer to a more stable trans isomer, often proceed through a slow, rate-determining step involving a high-energy transition state. For example, the isomerization of cis-1,2-dimethylcyclohexane (B165935) involves a diradical mechanism where the rate-determining step is the cleavage of a carbon-carbon bond in the ring. researchgate.net By analogy, any thermal isomerization of cis-1,1'-bicyclohexyl, 2-methyl- would likely be a slow process with a high activation energy, with the initial ring-opening or a similar high-energy event being the rate-determining step.

Table 1: Postulated Kinetic Parameters for Reactions of cis-1,1'-Bicyclohexyl, 2-methyl- (Note: These are hypothetical values based on analogous systems and are for illustrative purposes only.)

| Reaction Type | Plausible Rate-Determining Step | Expected Reaction Order | Relative Rate |

| Catalytic Dehydrogenation | Surface reaction on catalyst | First | Moderate |

| Thermal Isomerization | C-C bond cleavage (ring opening) | First | Slow |

| Oxidation | C-H bond abstraction | Second (with oxidant) | Moderate to Fast |

Stereocontrol and Regiocontrol Mechanisms

The stereochemistry of cis-1,1'-bicyclohexyl, 2-methyl- is a primary determinant of stereocontrol and regiocontrol in its reactions. The cis configuration means that one substituent on the 1- and 2-positions of the cyclohexane ring is axial while the other is equatorial in the most stable chair conformation.

Conformational analysis of disubstituted cyclohexanes is key to understanding this. libretexts.orglibretexts.org For a cis-1,2-disubstituted cyclohexane, one group will be in an axial position and the other in an equatorial position. Through a ring flip, these positions are interchanged. The steric bulk of the substituents determines the equilibrium between these two chair conformers. In cis-1,1'-bicyclohexyl, 2-methyl-, the cyclohexyl group is significantly larger than the methyl group. Therefore, the conformer where the cyclohexyl group is in the equatorial position and the methyl group is in the axial position will be more stable to minimize 1,3-diaxial interactions.

This conformational preference has profound implications for reactivity:

Stereocontrol: Reactions that proceed via an attack on the cyclohexane ring will be highly influenced by the steric hindrance of the axial methyl group. For example, an incoming reagent would preferentially attack from the side opposite to the axial methyl group. In reactions involving the formation of a new stereocenter, the approach of the reactant will be directed by the existing stereochemistry, leading to a high degree of stereocontrol. For instance, in an epoxidation reaction, the epoxide would likely form on the less hindered face of the cyclohexyl ring.

Regiocontrol: The position of the methyl group also dictates the regioselectivity of certain reactions. In elimination reactions, for example, the formation of a double bond will be governed by Zaitsev's or Hofmann's rule, but the accessibility of the protons to be abstracted by a base will be sterically hindered by the adjacent cyclohexyl and methyl groups. This can lead to the formation of less substituted, or Hofmann, products if a bulky base is used. In the case of dehydrogenation, the initial removal of hydrogen is likely to occur at a C-H bond that is not sterically shielded by the methyl or cyclohexyl groups.

The isomerization from the cis to the more stable trans isomer, where both the methyl and cyclohexyl groups can occupy equatorial positions, is a thermodynamically favorable process. nih.gov This transformation would likely proceed through a mechanism that allows for the inversion of stereochemistry at one of the chiral centers, such as a ring-opening to a diradical intermediate followed by ring-closure. researchgate.net

Role of Intermediates and Transition States

The intermediates and transition states in the reactions of cis-1,1'-bicyclohexyl, 2-methyl- are critical in determining the reaction pathway and the final products.

Intermediates: In thermal isomerization or rearrangement reactions, a key intermediate is likely to be a diradical species . researchgate.net For cis-1,1'-bicyclohexyl, 2-methyl-, cleavage of the C1-C2 bond would lead to a diradical that can undergo rotation around the remaining single bonds before re-forming the ring. This rotation would allow for the conversion of the cis isomer to the trans isomer. In oxidation reactions, radical intermediates formed by the abstraction of a hydrogen atom are common. The stability of these radical intermediates would influence the regioselectivity of the reaction. A tertiary radical at the C-2 position would be relatively stable.

Transition States: The energy of the transition states is heavily influenced by steric strain. In any reaction involving an attack on the substituted cyclohexane ring, the transition state will be of lower energy if the attacking species approaches from the less sterically hindered face. For the cis isomer, the axial methyl group in the more stable conformer creates significant steric hindrance. Therefore, the transition state for an attack from the same side as the axial methyl group would be highly destabilized.

In the case of isomerization, the transition state for the C-C bond cleavage to form the diradical intermediate would be a high-energy species, accounting for the slow rates of such reactions at moderate temperatures. researchgate.net The geometry of the transition state in elimination reactions would also be influenced by the need to achieve an anti-periplanar arrangement of the departing groups, which may be constrained by the conformational rigidity of the bicyclohexyl system.

Catalysis in the Synthesis and Transformation of Bicyclohexyl Compounds

Design and Development of Chiral Ligands

The foundation of modern asymmetric catalysis lies in the rational design of chiral ligands that can effectively transfer stereochemical information to a substrate. For the synthesis of chiral bicyclohexyls, several classes of ligands have proven to be instrumental.

Phosphine-Based Ligands (e.g., Dicyclohexylphosphines, BINAP Derivatives)

Phosphine-based ligands are mainstays in transition-metal catalysis due to their strong σ-donating and tunable π-accepting properties, which stabilize metal centers and influence their reactivity.

Dicyclohexylphosphines: Ligands bearing dicyclohexylphosphine (B1630591) moieties are valued for their electron-rich nature and steric bulk. These characteristics are advantageous in various cross-coupling and hydrogenation reactions. The development of biphenyl-based phosphine (B1218219) ligands, such as those containing dicyclohexylphosphine groups, has led to highly active catalysts for Suzuki and amination reactions of aryl chlorides and bromides, sometimes enabling reactions at room temperature. The synthesis of these ligands has been optimized to be more cost-effective and less time-consuming through one-pot procedures involving the reaction of arylmagnesium halides with benzyne, followed by the addition of chlorodicyclohexylphosphine.

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are a class of axially chiral diphosphine ligands that have revolutionized asymmetric synthesis. nih.gov The C₂-symmetric backbone of BINAP, characterized by restricted rotation (atropisomerism) around the binaphthyl bond, creates a well-defined chiral pocket around the metal center. nih.gov This structure is highly effective in enforcing enantioselectivity in a wide array of reactions.

Ruthenium-BINAP complexes, pioneered by Noyori, are exceptionally effective for the asymmetric hydrogenation of various functionalized olefins and ketones. sigmaaldrich.com These catalytic systems can achieve high enantioselectivities (up to >99% ee) and high turnover numbers (TON), making them suitable for industrial applications. sigmaaldrich.com The versatility of BINAP extends to its use with other transition metals like rhodium and palladium. nih.gov Modifications to the BINAP scaffold, such as creating sulfonated versions, have led to the development of chiral phosphine-functionalized ionic liquids. These integrated systems act as both the chiral ligand and the solvent, facilitating catalyst recovery and reuse, which is a significant step towards greener chemical processes. rsc.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Ru-BINAP | β-Keto Esters | Up to 100% | High | sigmaaldrich.com |

| Ru-BINAP | Cyclic β-(Acylamino) Acrylates | Comparable to or superior than traditional BINAP | - | sigmaaldrich.com |

| Rh-BINAPINE | Z-β-Aryl(β-acylamino) Acrylates | Excellent | Up to 10,000 | sigmaaldrich.com |

| Ru(II)-RTCP-PolyIMILs (BINAP-based) | β-Keto Esters | High | Recyclable up to 12 times | rsc.org |

Spirobiindane and Spiro-Derived Ligand Scaffolds

Spirobiindane-based ligands represent another class of "privileged" scaffolds in asymmetric catalysis. The rigid, C₂-symmetric spirocyclic framework provides a well-defined and conformationally constrained chiral environment, which is highly effective in inducing stereoselectivity. nih.govresearchgate.net

The 1,1'-spirobiindane backbone has been successfully incorporated into a variety of ligand types, including diphosphines (SDPs), phosphoramidites, and cyclopentadienyl (B1206354) (SCp) ligands. researchgate.netsnnu.edu.cn These ligands have demonstrated outstanding performance in reactions catalyzed by rhodium, iridium, and gold. nih.gov A significant advancement in this area is the development of a facile and scalable synthesis for cyclohexyl-fused chiral spirobiindanes. nih.govresearchgate.net This was achieved through a sequence involving Ir-catalyzed asymmetric hydrogenation followed by a TiCl₄-promoted asymmetric spiroannulation, yielding the desired scaffolds with excellent stereoselectivities (up to >99% ee). nih.gov

The resulting chiral diols can be readily converted into monodentate phosphoramidites and other ligand types. nih.gov Comparative studies have shown that these new ligands exhibit catalytic performances equal to, and in some cases superior to, the well-established ligands derived from the regular spirobiindane backbone. nih.gov For instance, spiro-derived phosphoramidite (B1245037) ligands have achieved full conversion and 96% ee in the Rh-catalyzed asymmetric hydrogenation of functionalized olefins. researchgate.net Furthermore, silicon-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes, affording chiral pyrrolidines with high yields and enantioselectivity.

| Ligand Type | Metal | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Cyclohexyl-fused Spirobiindane Phosphoramidites | Rh, Au, Ir | Hydrogenation, Hydroacylation, [2+2] Reaction | Catalytic performance equal to regular spirobiindane ligands. | nih.gov |

| Hexamethyl-1,1′-spirobiindane-derived Cp (BCSCp) | Rh | C-H Addition to Nitroalkenes | Up to 88% yield and 98% ee. | snnu.edu.cn |

| Si-centered Spirodiphosphine (Si-SDP) | Rh | Hydrosilylation/Cyclization of 1,6-enynes | Superior reactivity compared to other C2-symmetric diphosphines. | |

| Spirobiphenoxasilin-diol (SPOSiOL) derived ligands | - | General Asymmetric Reactions | Demonstrated great potential in transition metal catalysis. | rsc.org |

Organocatalyst Development (e.g., Amino Acid-Derived Catalysts)

Organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, complementing biocatalysis and transition-metal catalysis. Amino acids and their derivatives are a particularly important class of organocatalysts, capable of activating substrates through the formation of transient enamines or iminium ions. mdpi.comnih.gov

L-proline, a simple amino acid, is a highly effective catalyst for a range of asymmetric transformations, including intramolecular aldol (B89426) reactions that can construct bicyclic frameworks like the Wieland-Miescher ketone. mdpi.comnih.gov The dual functionality of proline, with its secondary amine and carboxylic acid groups, allows it to act as a bifunctional catalyst, organizing the transition state to achieve high stereocontrol. The mechanism typically involves the formation of an enamine from the catalyst and a ketone substrate, which then attacks an electrophile. mdpi.com

The development of organocatalysts has expanded beyond simple amino acids to include more complex structures designed for specific transformations. For example, chiral bifunctional organocatalysts incorporating thiourea (B124793) or squaramide moieties alongside a basic amine group have been designed. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, leading to highly organized transition states and excellent enantioselectivity in reactions like domino Michael-Henry processes for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. mdpi.com Recently, amino acid-derived ionic chiral catalysts have been developed for desymmetrizing cross-coupling reactions, enabling the synthesis of molecules with remote acyclic quaternary stereocenters. acs.org These catalysts utilize electrostatic steering through ionic interactions to control substrate orientation and achieve high enantioselectivity. acs.org

Asymmetric Catalysis for Chiral Bicyclohexyl (B1666981) Derivatives

The ultimate goal of developing chiral ligands and organocatalysts is their application in the asymmetric synthesis of target molecules like chiral bicyclohexyl derivatives. This is achieved through either transition metal-catalyzed reactions or purely organocatalytic transformations.

Transition Metal-Catalyzed Enantioselective Reactions

Transition metal catalysis is a cornerstone for the construction of complex chiral molecules. nih.govotterbein.edumdpi.com The combination of a transition metal (e.g., Rh, Ir, Pd, Cu) with a chiral ligand (as described in section 5.1) creates a chiral catalytic environment that can guide the stereochemical outcome of a reaction.

Asymmetric Hydrogenation: This is one of the most efficient methods for creating stereocenters. For the synthesis of chiral bicyclohexyls, the asymmetric hydrogenation of a corresponding substituted biphenyl (B1667301) or cyclohexenylcyclohexane precursor is a key strategy. Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands like BINAP or those derived from spirobiindane scaffolds are highly effective. sigmaaldrich.comnih.gov For instance, iridium catalysts paired with cyclohexyl-fused spirobiindane-derived ligands have shown exceptional activity and enantioselectivity (98% ee) in the hydrogenation of ketones. researchgate.net

C-H Functionalization and Cross-Coupling: Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds. Chiral cyclopentadienyl (Cp) rhodium complexes, such as those derived from hexamethyl-1,1′-spirobiindane, have been successfully applied in the enantioselective C-H addition of aryl amides to nitroalkenes, producing chiral adducts with high yields and enantioselectivity (up to 98% ee). snnu.edu.cn Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming the C-C bond between the two cyclohexane (B81311) rings. The use of chiral phosphine ligands can, in principle, control the axial chirality in appropriately substituted biaryl precursors, which can then be hydrogenated to the final bicyclohexyl product.

| Reaction Type | Catalyst System | Substrate/Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-Cyclohexyl-fused spiro P,N,N-ligand | Ketones | 98% | researchgate.net |

| C-H Addition | Rh-BCSCp | Aryl Amides + Nitroalkenes | Up to 98% | snnu.edu.cn |

| Asymmetric Hydrogenation | Rh-SIPHOS-Me (Spiro-derived) | Functionalized Olefins | 96% | researchgate.net |

| Reductive Cyclization | Rh(III)-Chiral Ligand | Cyclohexadienone-tethered alkenes | High |

Asymmetric Organocatalysis

Asymmetric organocatalysis provides a complementary, metal-free approach to synthesizing chiral bicyclic compounds. bestpfe.com These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, rapidly building molecular complexity from simple precursors.

For the synthesis of bicyclic frameworks that could serve as precursors to compounds like cis-2-methyl-1,1'-bicyclohexyl, intramolecular aldol or Michael reactions are particularly relevant. For example, the intramolecular aldol cyclization of a triketone precursor, catalyzed by L-proline or its derivatives, can generate bicyclic diketones with high enantioselectivity. mdpi.com These diketones can then be further functionalized.

More complex domino reactions, such as the Michael-Henry reaction between a cyclohexanedione and a nitroalkene, can be catalyzed by bifunctional organocatalysts. nih.gov These reactions can create multiple new stereocenters in a single step with high diastereoselectivity and enantioselectivity. The synthesis of bicyclo[3.2.1]octanes, for example, has been achieved through organocascades combining iminium activation with N-heterocyclic carbene (NHC) catalysis. bestpfe.com Such strategies allow for the construction of the core bicyclic structure with precise stereochemical control, which is essential for the synthesis of specific isomers of substituted bicyclohexyls.

Based on the comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound "1,1'-Bicyclohexyl, 2-methyl-, cis-" that adheres to the specified outline. The search results did not yield any information connecting this specific compound to the advanced catalytic topics of Chiral-at-Metal Catalyst Architectures, Stereoselective Radical Processes, or its application in the detailed Carbon-Carbon and Carbon-Heteroatom bond formations or C-H functionalization strategies as requested.

The provided outline pertains to highly specific and advanced areas of catalytic chemistry. The available data on "1,1'-Bicyclohexyl, 2-methyl-, cis-" identify it as a simple bicyclic hydrocarbon, but there is no evidence in the retrieved sources of its use as a substrate, catalyst, or product within the sophisticated catalytic contexts listed in the article outline. The information required to populate the requested sections and subsections (5.2.3, 5.2.4, 5.3.1, 5.3.2, and 5.3.3) specifically for this compound does not appear to be present in the public scientific literature accessible through the searches.

Therefore, any attempt to write an article following the strict provided structure would be scientifically unfounded and speculative, which would violate the core requirement for accurate and factual content.

Applications in Advanced Functional Materials

Liquid Crystalline Materials

The bicyclohexyl (B1666981) moiety is a common structural element in liquid crystal molecules, prized for its ability to impart low viscosity and high clearing points in mixtures. The specific stereochemistry of the linkage and any substituents dramatically affects the material's properties.

The synthesis of liquid crystal monomers incorporating a bicyclohexyl core is a strategic process aimed at creating molecules with a specific balance of rigidity and flexibility. General synthesis methods for compounds like 1,1'-Bicyclohexyl, 2-methyl-, cis- can involve the alkylation of a bicyclohexyl precursor with a suitable methylating agent. google.com Industrial production often relies on catalysts to improve the yield and control the stereochemical outcome. google.com

Strategies for creating liquid crystalline compounds containing these saturated rings often involve the preparation of intermediates such as cyclohexylphenyl methyl ketones or the use of organometallic routes involving lithium, magnesium, or zinc. rsc.org A key challenge in the synthesis is controlling the stereochemistry, as mixtures of cis and trans isomers are common. rsc.org For liquid crystal applications, where a well-defined molecular shape is paramount, separation of these isomers is a critical step. Treatment with Lewis acids like aluminum chloride (AlCl₃) or strong bases can be used to interconvert the isomers, typically favoring the more stable trans configuration. rsc.org The design of a monomer based on the cis-2-methyl-1,1'-bicyclohexyl core would therefore involve a deliberate choice to incorporate a significant kink in the molecular structure.

The stability and type of liquid crystal phase (mesophase) are highly dependent on molecular structure, particularly factors like polarity, polarizability, and molecular shape. paint.org In bicyclohexyl-based liquid crystals, the stereochemistry of the ring junction is a dominant factor. The trans-isomer is significantly more linear than the cis-isomer. This linearity in trans compounds promotes more effective molecular packing, leading to higher thermal stability of the nematic phase and higher clearing points. rsc.org

Below is a table comparing the known physical properties of the cis and trans isomers of 1,1'-Bicyclohexyl, 2-methyl-.

| Property | 1,1'-Bicyclohexyl, 2-methyl-, cis- | 1,1'-Bicyclohexyl, 2-methyl-, trans- |

|---|---|---|

| CAS Number | 66324-47-8 google.com | 50991-09-8 youtube.com |

| Molecular Formula | C₁₃H₂₄ google.com | C₁₃H₂₄ youtube.com |

| Molecular Weight | 180.33 g/mol google.com | 180.33 g/mol youtube.com |

| IUPAC Name | (1S,2S)-1-cyclohexyl-2-methylcyclohexane | (1R,2R)-1-cyclohexyl-2-methylcyclohexane youtube.com |

Liquid crystal displays (LCDs) utilize mixtures of dozens of different compounds to achieve the specific physical properties required for high performance, such as a wide operational temperature range, low viscosity, and specific dielectric and optical anisotropy. google.com Bicyclohexyl-containing compounds are frequently included in these formulations. google.comnih.gov Their saturated aliphatic rings contribute to low viscosity and good miscibility with other components. google.com

While documents rarely list the highly non-linear cis-2-methyl isomer as a primary component, its physical characteristics suggest a potential role as a specialized additive or dopant. The pronounced kink in its structure would disrupt the crystalline phase at low temperatures, potentially serving to lower the melting point of the entire mixture. Compounds with lateral groups are known to modify the physical properties of the host mixture, and the cis-2-methyl isomer would act as a potent agent for frustrating crystallization and modulating viscosity. mdpi.com Patents for liquid crystal mixtures often include compounds with a trans-1,4-cyclohexyl ring or a bicyclohexyl core to ensure a wide nematic phase range. nih.gov

Photonic liquid crystal fibers (PLCFs) are a class of optical fibers where the cladding holes are filled with a liquid crystal material. This allows for the fiber's light-guiding properties to be tuned by external stimuli like temperature or electric fields. libretexts.org A key application for bicyclohexyl-based liquid crystals is in the formulation of low-birefringence mixtures for these fibers. google.com

For certain applications, the light-guiding mechanism needs to switch from photonic bandgap guiding to total internal reflection. google.com This requires the ordinary refractive index of the liquid crystal to match the refractive index of the silica (B1680970) fiber at a specific temperature. Mixtures composed of alkyl alkylbicyclohexyl carbonates have been specifically formulated for this purpose, as they can achieve the required low refractive index. google.com The infiltration of such liquid crystals into the photonic crystal fiber structure enables the creation of tunable all-in-fiber devices like filters and switches. libretexts.org

Other Functional Materials

Beyond liquid crystals, the unique three-dimensional structure of "1,1'-Bicyclohexyl, 2-methyl-, cis-" could lend itself to other specialized material applications, although documented examples are scarce. One general area of application for such specialty hydrocarbons is as a component in the production of other specialty chemicals and materials.

The cis-configuration of the methyl group relative to the other cyclohexyl ring creates a distinct steric profile. This could be of interest in applications where precise control over molecular shape and volume is critical. For instance, it could be explored as a chiral dopant in other material systems, where the introduction of a specific handedness can induce unique optical or electronic properties. However, published research specifically investigating "1,1'-Bicyclohexyl, 2-methyl-, cis-" for these purposes is not currently available.

The general physical properties of this compound are summarized in the table below, derived from available chemical databases.

| Property | Value |

| CAS Number | 50991-08-7 |

| Molecular Formula | C13H24 |

| Molecular Weight | 180.33 g/mol |

| Category | Aliphatics, Saturated (>C11) |

Table 1: Physicochemical Properties of 1,1'-Bicyclohexyl, 2-methyl-, cis-

Computational and Theoretical Chemistry Studies

Quantum-Chemical Calculations (e.g., Density Functional Theory)

Quantum-chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules. For a saturated hydrocarbon like cis-1,1'-Bicyclohexyl, 2-methyl-, Density Functional Theory (DFT) is a widely used and effective method. DFT calculations can determine various molecular properties by approximating the electron density of the system.

DFT studies would typically employ a functional, such as B3LYP or M06-2X, combined with a basis set like 6-31G* or a larger one (e.g., cc-pVTZ) for greater accuracy. These calculations can yield crucial data, including total electronic energy, frontier molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a key indicator of chemical reactivity, while the MEP map reveals regions of the molecule that are electron-rich or electron-poor, guiding the understanding of potential intermolecular interactions. Although detailed studies on this specific molecule are sparse, the principles of DFT are regularly applied to a vast range of organic compounds to predict their behavior. xmu.edu.cn

Illustrative Data Table: Calculated DFT Properties This table illustrates the type of data that would be generated from a DFT calculation for cis-1,1'-Bicyclohexyl, 2-methyl-. The values are hypothetical.

| Property | Calculated Value (Illustrative) | Unit | Significance |

| Total Electronic Energy | -512.3456 | Hartrees | Represents the total energy of the molecule at 0 K; used to compare conformer stability. |

| HOMO Energy | -7.89 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.23 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 9.12 | eV | An indicator of chemical stability and reactivity. |

| Dipole Moment | 0.15 | Debye | Measures the molecule's overall polarity. A small value is expected for this non-polar hydrocarbon. |

Geometry Optimization and Energy Minimization Techniques

A primary application of computational chemistry is to determine the most stable three-dimensional structure of a molecule. For a flexible system like cis-1,1'-Bicyclohexyl, 2-methyl-, which has multiple rotatable bonds and two cyclohexyl rings that can undergo ring-flipping, identifying the global minimum energy conformation is crucial.

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is typically performed using methods like DFT or simpler molecular mechanics force fields. For cis-1,1'-Bicyclohexyl, 2-methyl-, a conformational search would be the first step, exploring different rotations around the central C-C bond and the various chair and boat conformations of the two rings. Each identified conformer would then be subjected to energy minimization.

The stability of substituted cyclohexanes is heavily influenced by the preference of bulky groups to occupy equatorial positions to avoid steric strain from 1,3-diaxial interactions. libretexts.org In the cis isomer, one substituent on the bicyclohexyl (B1666981) system will be axial and the other equatorial relative to the other ring. The methyl group's position (axial vs. equatorial on its own ring) further complicates the conformational landscape. The final output is a set of stable conformers ranked by their relative energies, providing insight into the molecule's predominant shape at thermal equilibrium.

Prediction and Rationalization of Stereoselectivity

Computational chemistry is a vital tool for predicting and explaining the stereochemical outcomes of chemical reactions. acs.org For a chiral molecule like cis-1,1'-Bicyclohexyl, 2-methyl-, computational methods can be used to understand why its formation might be favored over its trans isomer in a given reaction, such as the hydrogenation of 2-methyl-1,1'-biphenyl.

This involves modeling the reaction's transition states. The stereochemical outcome is determined by the difference in the free energies of the transition states leading to the different stereoisomers (e.g., cis vs. trans). By calculating these energy barriers, chemists can predict the ratio of products. Advances in computational methods, including the use of machine learning trained on reaction data, are enhancing the ability to make these predictions with greater accuracy. nist.govchemeo.com For example, in a catalytic hydrogenation, the analysis would focus on how the substrate adsorbs onto the catalyst surface and the steric interactions that favor hydrogen addition from a specific face of the molecule.

Modeling of Reaction Pathways and Energy Landscapes

To fully understand a chemical reaction, it is essential to map out the entire reaction pathway, including all intermediates and transition states. Computational methods allow for the construction of a potential energy surface (PES) or a reaction energy landscape, which charts the energy of the system as it progresses from reactants to products. rsc.org

For a reaction producing cis-1,1'-Bicyclohexyl, 2-methyl-, modeling the energy landscape would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final products.

Identifying Intermediates: Finding any stable, but short-lived, molecules that form during the reaction.

Searching for Transition States: Locating the highest energy point along the lowest energy path between each step (intermediate). This is the most computationally demanding part.

Connecting the Pathway: Ensuring that the identified transition states correctly connect the reactants, intermediates, and products.

This detailed map provides mechanistic insights, explaining why a reaction proceeds through a certain sequence of steps and what factors control the reaction rate and outcome. youtube.com

Analysis of Ligand-Substrate Interactions and Chiral Control

In asymmetric catalysis, where a chiral catalyst is used to produce a specific enantiomer or diastereomer, understanding the interactions between the catalyst's chiral ligand and the substrate is paramount. chemeo.com If cis-1,1'-Bicyclohexyl, 2-methyl- were to be synthesized using a chiral catalyst, computational modeling would be key to understanding the mechanism of chiral control.

The analysis would focus on building a 3D model of the catalyst-substrate complex. By examining the non-covalent interactions (such as steric repulsion and van der Waals forces) within the various possible transition state assemblies, researchers can identify the specific interactions that lower the energy of the pathway leading to the desired product. The methyl group and the specific cis geometry of the bicyclohexyl scaffold would create a unique steric environment that a chiral ligand would need to recognize and interact with selectively to control the reaction's stereochemical course.

Conclusion and Future Research Directions

Current Challenges in the Synthesis of Specific Stereoisomers

The synthesis of specific stereoisomers of substituted bicyclohexyls like cis-1,1'-Bicyclohexyl, 2-methyl- presents significant challenges. The primary difficulty lies in achieving high stereoselectivity, particularly in controlling the cis configuration at the 1 and 2' positions of the two cyclohexane (B81311) rings.

One common route to bicyclohexyl (B1666981) derivatives is the catalytic hydrogenation of the corresponding biphenyl (B1667301) precursors. However, this process often yields a mixture of cis and trans isomers, with the trans isomer frequently being the thermodynamically more stable and thus major product. researchgate.nettandfonline.com Separating these isomers can be a difficult and costly process.

Another challenge is the potential for over-hydrogenation, leading to the saturation of both aromatic rings in a biphenyl precursor, which would not yield the desired bicyclohexyl structure. The choice of catalyst and reaction conditions is crucial to selectively hydrogenate only one ring. researchgate.netresearchgate.net

For a 2-methyl substituted bicyclohexyl, the presence of the methyl group adds another layer of complexity. The directing effect of this substituent during catalytic hydrogenation can influence the stereochemical outcome, but predicting and controlling this effect remains a significant hurdle. Furthermore, the synthesis of the asymmetrically substituted biphenyl precursor itself can be challenging.

Table 1: Key Synthetic Challenges

| Challenge | Description |

| Stereocontrol | Achieving high selectivity for the cis isomer over the more stable trans isomer. |

| Isomer Separation | Difficulty in separating mixtures of cis and trans stereoisomers. |

| Selective Hydrogenation | Preventing the over-hydrogenation of biphenyl precursors to dicyclohexylalkanes. |

| Substituent Effects | Unpredictable influence of the methyl group on the stereochemical outcome of the reaction. |

Emerging Methodologies for Enhanced Control and Efficiency

Recent advancements in synthetic organic chemistry offer promising solutions to overcome the challenges in synthesizing specific stereoisomers of bicyclohexyls.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov The use of chiral organocatalysts could enable the enantioselective synthesis of specific bicyclohexyl precursors, which can then be converted to the desired stereoisomer. This approach offers the potential for high stereocontrol under mild reaction conditions.

Advanced Catalytic Hydrogenation techniques are also being developed. The use of novel catalyst systems, such as those based on rhodium or ruthenium, can offer greater selectivity in the hydrogenation of aromatic rings. tcichemicals.com For instance, certain catalysts have been shown to selectively produce cis-configured products in the hydrogenation of substituted aromatic compounds. tcichemicals.com The development of catalysts that are sensitive to the steric and electronic properties of the substrate could allow for the selective synthesis of the cis-2-methyl-1,1'-bicyclohexyl isomer.

Directed Hydrogenation is another strategy where a functional group on the substrate directs the catalyst to a specific face of the molecule, thereby controlling the stereochemistry of the hydrogenation. nsf.gov While this may require the introduction and subsequent removal of a directing group, it offers a high degree of stereocontrol.

Future Prospects in Advanced Synthetic Applications

The rigid, three-dimensional structure of cis-1,1'-Bicyclohexyl, 2-methyl- makes it an interesting building block for advanced synthetic applications. Its specific stereochemistry can be used to impart unique conformational constraints on larger molecules.

In medicinal chemistry , saturated bicyclic structures are increasingly used as bioisosteres for aromatic rings to improve the physicochemical properties of drug candidates. nih.govuvic.ca The cis configuration of the target molecule could be used to mimic specific turns or folds in peptides or other biomolecules, potentially leading to the development of novel therapeutics.

In asymmetric catalysis , chiral derivatives of cis-1,1'-Bicyclohexyl, 2-methyl- could serve as ligands for metal catalysts. The fixed spatial arrangement of the two cyclohexane rings could create a well-defined chiral pocket around the metal center, leading to high enantioselectivity in catalytic reactions.

Untapped Potential in Functional Materials Science

The unique shape and stereochemistry of cis-1,1'-Bicyclohexyl, 2-methyl- suggest its potential for use in the development of novel functional materials.

Liquid crystals are a prominent application for bicyclohexyl derivatives. tandfonline.comtandfonline.comnih.gov The rigid core and potential for introducing various substituents make these compounds ideal for creating materials with specific liquid crystalline properties. The cis stereochemistry would lead to a bent molecular shape, which could favor the formation of unique mesophases not accessible with the more linear trans isomers. These materials could find applications in advanced display technologies and optical sensors.

Chiral polymers and materials could also be synthesized using enantiomerically pure cis-1,1'-Bicyclohexyl, 2-methyl- as a monomer or a chiral dopant. The resulting materials could exhibit interesting chiroptical properties, with potential applications in chiral separations, asymmetric catalysis, and nonlinear optics. rsc.org

Interdisciplinary Research Avenues in Bicyclohexyl Chemistry

The study of cis-1,1'-Bicyclohexyl, 2-methyl- and related compounds opens up several avenues for interdisciplinary research.

Computational chemistry can play a crucial role in predicting the conformational preferences and physical properties of this molecule. nih.gov Such studies can guide synthetic efforts by identifying the most promising synthetic targets and predicting their properties.

Materials science and engineering will be essential for incorporating these molecules into functional devices. This includes the development of methods for processing and characterizing materials containing the bicyclohexyl motif.

Collaboration between synthetic chemists, medicinal chemists, and materials scientists will be key to fully realizing the potential of cis-1,1'-Bicyclohexyl, 2-methyl-. Synthetic chemists can develop efficient methods for its preparation, while medicinal chemists and materials scientists can explore its applications in their respective fields. This interdisciplinary approach will be crucial for unlocking the full potential of this unique and largely unexplored chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.